molecular formula C6H5BrN4 B079879 6-(Bromomethyl)-9H-purine CAS No. 14225-98-0

6-(Bromomethyl)-9H-purine

Cat. No.: B079879
CAS No.: 14225-98-0
M. Wt: 213.03 g/mol
InChI Key: KJRSLPCFTVMQGY-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-9H-purine is a brominated derivative of purine, an aromatic heterocyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bromomethyl group attached to the purine ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Scientific Research Applications

6-(Bromomethyl)-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific electronic properties.

Future Directions

The future directions for the study of “6-(Bromomethyl)-9H-purine” could involve exploring its potential biological activity, given the known significance of purine derivatives in biological systems . Further studies could also explore its reactivity and potential uses in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-9H-purine typically involves the bromomethylation of purine. One common method is the reaction of purine with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-9H-purine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Nucleophilic Substitution: Produces substituted purines with various functional groups.

    Oxidation: Yields aldehydes or carboxylic acids.

    Reduction: Results in the formation of methylated purines.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-9H-purine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of nucleic acid function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    6-Chloromethyl-9H-purine: Similar in structure but with a chlorine atom instead of bromine.

    6-Methyl-9H-purine: Lacks the halogen atom, resulting in different reactivity.

    9H-Purine: The parent compound without any substituents.

Uniqueness: 6-(Bromomethyl)-9H-purine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom’s larger size and higher electronegativity compared to chlorine or hydrogen make it more reactive in nucleophilic substitution reactions, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

6-(bromomethyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRSLPCFTVMQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161988
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-98-0
Record name 6-(Bromomethyl)-9H-purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014225980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Bromomethyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key finding of the research paper regarding 6-(bromomethyl)-9H-purine and xanthine oxidase?

A1: The research demonstrates that this compound undergoes a unique reaction with xanthine oxidase. [] Instead of being a typical substrate, this compound acts as a mechanism-based inhibitor. This means it interacts with the enzyme in a way that leads to its own chemical modification (reductive debromination) and simultaneously causes a covalent change to the enzyme's FAD prosthetic group. This interaction ultimately inhibits the enzyme's activity.

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